

Application Note: Quantification of Desosaminylazithromycin using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name: Desosaminylazithromycin

Cat. No.: B193682

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Desosaminylazithromycin** is a principal related substance and a potential degradation product of Azithromycin, a widely used macrolide antibiotic.[1] Accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Azithromycin drug substances and products. This document details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of **Desosaminylazithromycin**. The method is designed to separate **Desosaminylazithromycin** from Azithromycin and other related impurities, making it suitable for routine quality control and stability studies.[2][3]

Principle The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvent.[4] **Desosaminylazithromycin**, along with Azithromycin and other related substances, is separated based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by ultraviolet (UV) detection at a wavelength where the analyte exhibits significant absorbance, typically 210 nm.[5][6][7] The peak area of **Desosaminylazithromycin** is proportional to its concentration in the sample.

Experimental Protocol

Instrumentation and Materials

- Instrumentation: HPLC system equipped with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]
- Chromatography Column: A reversed-phase C18 column is recommended. Common specifications are 250 mm x 4.6 mm, with a 5 µm particle size (e.g., Hypersil GOLD C18, Phenomenex Luna C18, or equivalent).[6][7]
- Chemicals and Reagents:
 - **Desosaminylazithromycin** Reference Standard
 - Azithromycin Reference Standard
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Potassium Dihydrogen Phosphate or Dibasic Sodium Phosphate (Analytical Grade)[4][6]
 - Ammonium Acetate (Analytical Grade)[7]
 - Water (HPLC Grade or equivalent)
 - Sodium Hydroxide or Phosphoric Acid (for pH adjustment)
- Labware: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, and 0.45 µm or 0.22 µm syringe filters.[8]

Chromatographic Conditions

The following isocratic method is recommended for its robustness and ability to resolve **Desosaminylazithromycin** from Azithromycin.

Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Condition
Stationary Phase	Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and 30 mM Ammonium Acetate (pH 6.8) in a ratio of 82:18 (v/v) ^[7]
Flow Rate	0.7 - 1.0 mL/min ^{[7][9]}
Column Temperature	50 - 60 °C ^{[5][7]}
Detection Wavelength	210 nm ^{[5][7]}
Injection Volume	10 - 20 µL ^{[5][7]}

| Run Time | Approximately 15-25 minutes, sufficient to elute all components of interest^[9] |

Preparation of Solutions

- Mobile Phase Preparation (Ammonium Acetate Buffer):
 - Weigh and dissolve the appropriate amount of ammonium acetate in HPLC-grade water to achieve a 30 mM concentration.
 - Adjust the pH to 6.8 using a suitable acid or base.
 - Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.^[8]
 - Prepare the final mobile phase by mixing acetonitrile and the buffer in the specified ratio (82:18 v/v).^[7]
- Standard Solution Preparation:
 - Accurately weigh about 10 mg of **Desosaminylazithromycin** Reference Standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

- Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.
- Sample Preparation (from Bulk Drug or Formulation):
 - Accurately weigh a quantity of the powdered sample (e.g., from tablets) or bulk drug equivalent to about 50 mg of Azithromycin.[9]
 - Transfer to a 50 mL volumetric flask and add approximately 30 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).
 - Sonicate for 15 minutes to ensure complete dissolution.[9]
 - Allow the solution to cool to room temperature and dilute to volume with the diluent.
 - Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6][9]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

Table 2: System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	Not more than 2.0[6]
Theoretical Plates (N)	Not less than 2000[6]
% RSD of Peak Area	Not more than 2.0% for six replicate injections of the standard solution[6]

| Resolution (Rs) | Resolution between **Desosaminylazithromycin** and Azithromycin peaks should be greater than 2.0[6] |

Method Validation Data

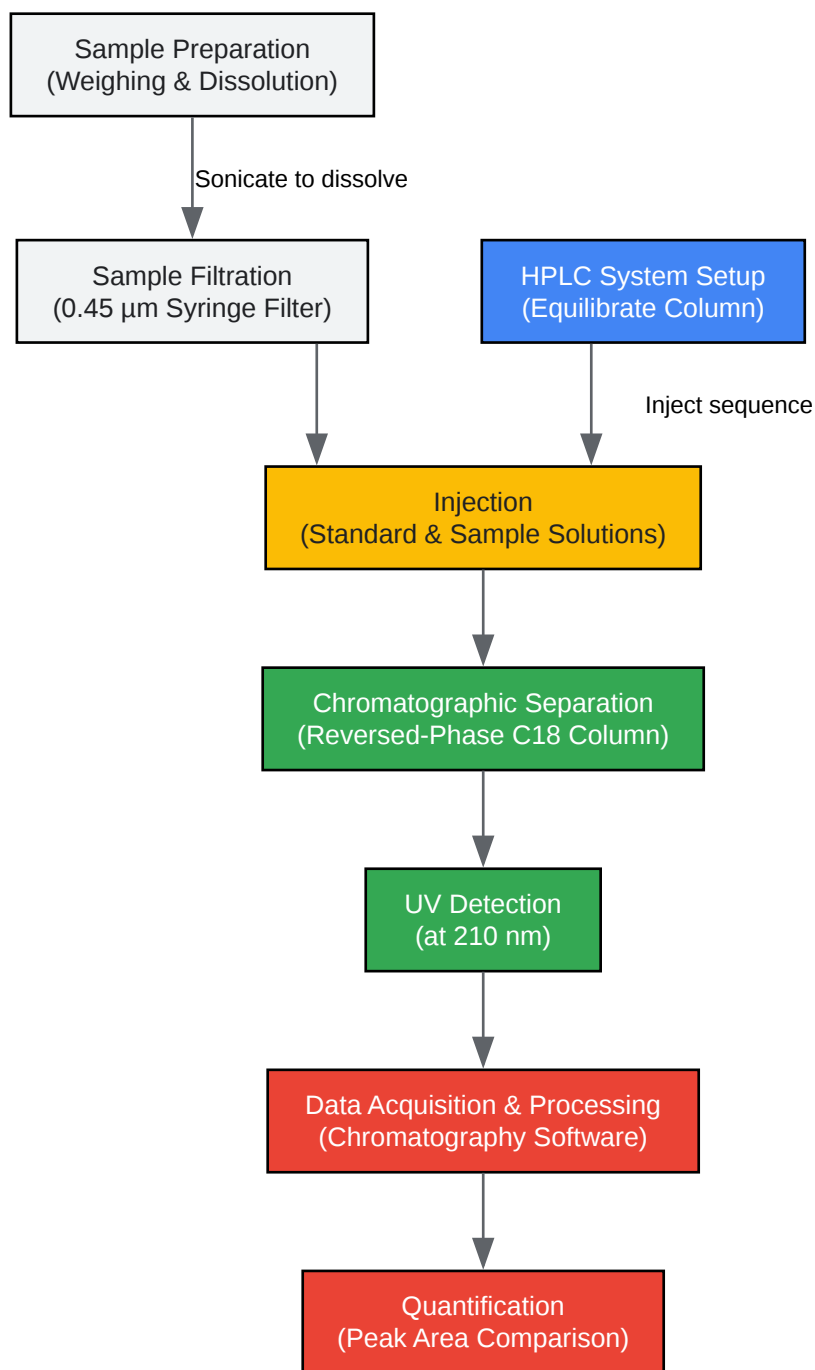
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[10] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Results

Validation Parameter	Typical Concentration Range	Acceptance Criteria	Typical Result
Linearity	5 - 200 µg/mL	Correlation Coefficient (R^2) \geq 0.999	$R^2 = 0.9999$ [7]
Accuracy (% Recovery)	80%, 100%, 120% of target	98.0% - 102.0%	99.4% - 100.5%[5][9]
Precision (% RSD)			
- Repeatability (Intra-day)	100% of target (n=6)	RSD \leq 2.0%	0.2%[5]
- Intermediate (Inter-day)	100% of target (n=6)	RSD \leq 2.0%	< 2.0%[11]
Limit of Detection (LOD)	-	Signal-to-Noise Ratio \geq 3:1	0.476 µg/mL[7]
Limit of Quantification (LOQ)	-	Signal-to-Noise Ratio \geq 10:1	1.443 µg/mL[7]
Specificity	-	No interference at the retention time of the analyte	Peak purity index > 0.999[11]

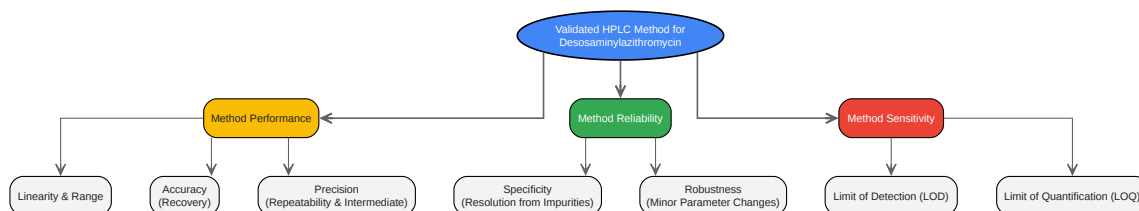
| Robustness | - | % RSD < 2.0% after minor changes | The method is reliable under varied conditions[11] |

Visualizations



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Caption: Experimental workflow for HPLC quantification.



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Caption: Logical relationships in HPLC method validation.

Conclusion The described RP-HPLC method is simple, accurate, precise, and specific for the quantification of **Desosaminylazithromycin**.^[6] The validation data confirms that the method is reliable and suitable for its intended purpose in a quality control environment, meeting the requirements of regulatory agencies.^[5] Its stability-indicating nature ensures that the quantification is not affected by the presence of degradation products.^[12]

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